molecular formula C18H17N3O4 B4505583 2-(2-methoxyethyl)-1,3-dioxo-N-(pyridin-4-ylmethyl)-2,3-dihydro-1H-isoindole-5-carboxamide

2-(2-methoxyethyl)-1,3-dioxo-N-(pyridin-4-ylmethyl)-2,3-dihydro-1H-isoindole-5-carboxamide

Cat. No.: B4505583
M. Wt: 339.3 g/mol
InChI Key: SHCTZYFZYHNLPY-UHFFFAOYSA-N
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Description

2-(2-methoxyethyl)-1,3-dioxo-N-(pyridin-4-ylmethyl)-2,3-dihydro-1H-isoindole-5-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a unique structure that includes a pyridine ring, an isoindole core, and a methoxyethyl group, making it a subject of interest for researchers.

Scientific Research Applications

2-(2-methoxyethyl)-1,3-dioxo-N-(pyridin-4-ylmethyl)-2,3-dihydro-1H-isoindole-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, facilitating the development of new materials and pharmaceuticals.

    Material Science: The compound’s properties can be exploited in the design of novel materials with specific electronic or optical characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyethyl)-1,3-dioxo-N-(pyridin-4-ylmethyl)-2,3-dihydro-1H-isoindole-5-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common route involves the condensation of a pyridine derivative with an isoindole precursor, followed by the introduction of the methoxyethyl group through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide or tetrahydrofuran to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale synthesis might employ continuous flow reactors and automated systems to control reaction parameters precisely. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, can also be integrated into the industrial production methods to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxyethyl)-1,3-dioxo-N-(pyridin-4-ylmethyl)-2,3-dihydro-1H-isoindole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can modify the compound’s structure by reducing carbonyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Dimethylformamide, tetrahydrofuran, ethanol

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.

Mechanism of Action

The mechanism by which 2-(2-methoxyethyl)-1,3-dioxo-N-(pyridin-4-ylmethyl)-2,3-dihydro-1H-isoindole-5-carboxamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing biological pathways. Detailed studies, including docking simulations and biochemical assays, are often conducted to elucidate the precise mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-(2-methoxyethyl)-1,3-dioxo-N-(pyridin-4-ylmethyl)-2,3-dihydro-1H-isoindole-5-carboxamide stands out due to its unique combination of functional groups and structural features. This uniqueness allows it to interact with a broader range of molecular targets and exhibit diverse chemical reactivity, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-(2-methoxyethyl)-1,3-dioxo-N-(pyridin-4-ylmethyl)isoindole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4/c1-25-9-8-21-17(23)14-3-2-13(10-15(14)18(21)24)16(22)20-11-12-4-6-19-7-5-12/h2-7,10H,8-9,11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHCTZYFZYHNLPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2-methoxyethyl)-1,3-dioxo-N-(pyridin-4-ylmethyl)-2,3-dihydro-1H-isoindole-5-carboxamide
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2-(2-methoxyethyl)-1,3-dioxo-N-(pyridin-4-ylmethyl)-2,3-dihydro-1H-isoindole-5-carboxamide
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2-(2-methoxyethyl)-1,3-dioxo-N-(pyridin-4-ylmethyl)-2,3-dihydro-1H-isoindole-5-carboxamide
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2-(2-methoxyethyl)-1,3-dioxo-N-(pyridin-4-ylmethyl)-2,3-dihydro-1H-isoindole-5-carboxamide
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2-(2-methoxyethyl)-1,3-dioxo-N-(pyridin-4-ylmethyl)-2,3-dihydro-1H-isoindole-5-carboxamide
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2-(2-methoxyethyl)-1,3-dioxo-N-(pyridin-4-ylmethyl)-2,3-dihydro-1H-isoindole-5-carboxamide

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